2,3-Dioxoindolin-6-ylboronic acid pinacol ester 2,3-Dioxoindolin-6-ylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18149342
InChI: InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)16-12(18)11(9)17/h5-7H,1-4H3,(H,16,17,18)
SMILES:
Molecular Formula: C14H16BNO4
Molecular Weight: 273.09 g/mol

2,3-Dioxoindolin-6-ylboronic acid pinacol ester

CAS No.:

Cat. No.: VC18149342

Molecular Formula: C14H16BNO4

Molecular Weight: 273.09 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dioxoindolin-6-ylboronic acid pinacol ester -

Specification

Molecular Formula C14H16BNO4
Molecular Weight 273.09 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione
Standard InChI InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)16-12(18)11(9)17/h5-7H,1-4H3,(H,16,17,18)
Standard InChI Key JHWFAPUAWXDSTK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Dioxoindolin-6-ylboronic acid pinacol ester features a bicyclic indolinone scaffold fused to a pinacol boronic ester group. The indolinone moiety contains two ketone groups at positions 2 and 3, while the boronic ester is attached at position 6 of the aromatic ring. This configuration is represented by the IUPAC name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC14H16BNO4\text{C}_{14}\text{H}_{16}\text{BNO}_4
Molecular Weight273.09 g/mol
CAS Number72219015
Purity≥97%
Topological Polar Surface Area64.6 Ų

The compound’s boronic ester group (B-O2C6H12\text{B-O}_2\text{C}_6\text{H}_{12}) enhances its stability and solubility in organic solvents, making it suitable for use in palladium-catalyzed reactions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pinacol methyl groups (δ 1.25 ppm, singlet) and the aromatic protons of the indolinone ring (δ 7.2–7.8 ppm) . Infrared (IR) spectroscopy shows strong absorptions at 1740 cm1^{-1} (C=O stretch) and 1340 cm1^{-1} (B-O bond).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with 6-bromoindoline-2,3-dione, which undergoes Miyaura borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst. Common conditions include:

  • Catalyst: Pd(dppf)Cl2_2 (1–5 mol%)

  • Base: Potassium acetate (KOAc\text{KOAc})

  • Solvent: Dimethylformamide (DMF) or toluene

  • Temperature: 80–100°C

  • Yield: 70–85%

Table 2: Representative Synthesis Conditions

ParameterDetailSource
CatalystPd(dppf)Cl2_2
SolventDMF
Reaction Time12–24 hours
WorkupAqueous extraction, column chromatography

Recent Methodological Improvements

Microwave-assisted synthesis has reduced reaction times to 2–4 hours with comparable yields . Additionally, ligand-free protocols using Pd/C nanoparticles have emerged as cost-effective alternatives, minimizing metal contamination in pharmaceutical intermediates.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. For example, reaction with 4-bromoaniline produces 6-(4-aminophenyl)indoline-2,3-dione, a precursor to kinase inhibitors.

R-B(OH)2+Ar-XPd catalystR-Ar+By-products\text{R-B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{R-Ar} + \text{By-products}

Mechanistic Insight: The palladium catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with the boronic ester and reductive elimination to form the carbon-carbon bond .

Construction of Heterocyclic Systems

The indolinone core participates in cycloaddition reactions to generate polycyclic structures. For instance, Diels-Alder reactions with dienes yield tetracyclic compounds evaluated for anticancer activity .

Research Findings and Advancements

Pharmaceutical Applications

  • Anticancer Agents: Derivatives of 2,3-dioxoindolin-6-ylboronic acid pinacol ester inhibit tyrosine kinases such as VEGFR-2 (IC50_{50} = 12 nM) .

  • Antimicrobials: Hybrid structures incorporating quinolone moieties show potent activity against Staphylococcus aureus (MIC = 2 µg/mL).

Materials Science Innovations

Polymerization with thiophene derivatives produces conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics .

Hazard CategoryGHS CodePrecautionary MeasuresSource
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles

Future Directions and Challenges

Reaction Optimization

Machine learning models are being trained to predict optimal catalysts and solvents for specific coupling reactions, potentially reducing trial-and-error experimentation.

Expanding Biomedical Utility

Ongoing studies focus on modifying the indolinone core to enhance blood-brain barrier penetration for neurodegenerative disease therapeutics .

Environmental Considerations

Green chemistry approaches aim to replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) in large-scale syntheses.

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